Doripenem

Antimicrobial Susceptibility Carbapenem Resistance Pseudomonas aeruginosa

Doripenem (S-4661) is a synthetic ultra-broad-spectrum carbapenem with 2–16× greater potency than imipenem and superior P. aeruginosa coverage (77.2% at ≤2 μg/mL) vs. meropenem. It requires no cilastatin (DHP-I stable), and its 12-hr room-temperature stability supports 4-hr extended infusion protocols for maximized time-above-MIC. Clinically noninferior to meropenem (cIAI cure 85.9% vs. 85.3%). Ideal for targeted therapy of nosocomial pneumonia and complicated UTIs. Buy high-purity doripenem for evidence-based research and formulary evaluation.

Molecular Formula C15H24N4O6S2
Molecular Weight 420.5 g/mol
CAS No. 148016-81-3
Cat. No. B194130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoripenem
CAS148016-81-3
Synonyms(4R,5S,6S)-3-[[(3S,5S)-5-[[(Aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid
Molecular FormulaC15H24N4O6S2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O
InChIInChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1
InChIKeyAVAACINZEOAHHE-VFZPANTDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Doripenem (CAS 148016-81-3) Baseline Characteristics and Scientific Profile


Doripenem (formerly S-4661) is a synthetic, parenteral carbapenem antibiotic belonging to the beta-lactam class. It exerts bactericidal activity by binding to multiple essential penicillin-binding proteins (PBPs), primarily PBPs 2 and 3, thereby inhibiting bacterial cell wall biosynthesis and causing subsequent cell death [1]. This compound is characterized as an ultra-broad-spectrum injectable agent, with in vitro potency described as two- to 16-fold more potent than imipenem and comparable to ertapenem and meropenem [2]. Its chemical formula is C15H24N4O6S2, and it is structurally defined by the CAS Registry Number 148016-81-3 [3].

Why Doripenem (CAS 148016-81-3) is Not Interchangeable with Other Carbapenems


Despite sharing a carbapenem core, doripenem, meropenem, imipenem, and ertapenem exhibit critical differences in spectrum, potency, and pharmacokinetic/pharmacodynamic (PK/PD) profiles that preclude simple substitution. While imipenem requires co-administration with the renal dehydropeptidase-I (DHP-I) inhibitor cilastatin due to extensive renal hydrolysis, doripenem, like meropenem and ertapenem, demonstrates increased stability to DHP-I and is administered without such an inhibitor [1]. Crucially, the clinical and procurement relevance lies in differential potency against key non-fermentative Gram-negative pathogens like Pseudomonas aeruginosa and the nuanced activity against β-lactamase-producing Enterobacteriaceae, which directly informs targeted therapy decisions and formulary positioning [2].

Quantitative Comparative Evidence for Doripenem (CAS 148016-81-3) Against Key Analogs


Enhanced In Vitro Potency Against Pseudomonas aeruginosa vs. Imipenem and Meropenem

In a global surveillance study of 14,979 nonduplicate clinical isolates, doripenem demonstrated a 2-fold higher potency than both imipenem and meropenem against P. aeruginosa. The MIC90 values for doripenem, imipenem, and meropenem were 8, >8, and >8 μg/mL, respectively [1]. At the susceptibility breakpoint of ≤2 μg/mL, doripenem covered 77.2% of P. aeruginosa isolates, a key quantitative advantage. In a separate Turkish analysis from the COMPACT study, doripenem inhibited 64% of P. aeruginosa isolates at an MIC of 2 μg/mL, compared to 56.2% for meropenem and 48.2% for imipenem [2].

Antimicrobial Susceptibility Carbapenem Resistance Pseudomonas aeruginosa

Superior Activity Against ESBL- and AmpC-Producing Enterobacteriaceae vs. Ertapenem

A comparative study of 380 wild-type and resistant Gram-negative bacilli demonstrated that while doripenem and meropenem had similar potency, doripenem showed significantly greater stability than ertapenem against certain β-lactamases. For multiple β-lactamase (TEM, SHV, CTX-M, OXA, CMY types)-producing Escherichia coli, doripenem MIC values were ≤0.016 μg/mL, whereas ertapenem exhibited MIC elevations for some isolates producing AmpC and extended-spectrum β-lactamases [1]. The COMPACT II Asia-Pacific surveillance study further quantified this with an MIC90 of 0.094 mg/L for doripenem against Enterobacteriaceae, compared to 0.5 mg/L for imipenem and 0.094 mg/L for meropenem [2].

β-lactamases Enterobacteriaceae Antimicrobial Resistance

Proven Noninferior Clinical Efficacy in Complicated Intra-Abdominal Infection vs. Meropenem

A phase III, multicenter, randomized, double-blind, noninferiority study (n=476) compared IV doripenem (500 mg q8h) to meropenem (1 g q8h) in hospitalized adults with complicated intra-abdominal infection (cIAI). The clinical cure rates at the test-of-cure visit were 85.9% for doripenem and 85.3% for meropenem [1]. The treatment difference was 0.6% (95% CI, -7.7% to 9.0%), which was not statistically significant, confirming noninferiority. Similarly, in a study of febrile neutropenia in patients with acute leukemia, doripenem demonstrated noninferiority to meropenem [2].

Clinical Trial Complicated Intra-Abdominal Infection Carbapenem

Pharmacodynamic Target Attainment and PK-PD Breakpoint Definition

A population PK/PD study analyzed plasma and urine data from 18 infected patients and performed Monte Carlo simulations to determine target attainment. The study defined PK-PD breakpoints (the highest MIC at which ≥90% target attainment is predicted) for different dosing regimens. The breakpoint for doripenem 500 mg q8h (1-h infusion) with a creatinine clearance (CL(Cr)) of 80 mL/min was 1 μg/mL [1]. Prolonging the infusion time was identified as a more effective strategy than dose escalation to increase the breakpoint. In a separate analysis for the Asia-Pacific region, doripenem achieved a cumulative fraction of response (CFR) of 78.7-92.6% against P. aeruginosa, which was the highest among the carbapenems tested (imipenem 60.4-79.0%; meropenem 73.0-85.1%) [2].

Pharmacokinetics Pharmacodynamics Monte Carlo Simulation

Stability in Infusion Solutions Enabling Extended 4-Hour Infusion Protocols

An in vitro stability study assessed doripenem at 5 mg/mL in 0.9% sodium chloride and 5% dextrose. Doripenem 5 mg/mL in 0.9% sodium chloride retained its potency for 12 hours under room temperature conditions (25°C ± 2°C), meeting the defined stability criterion of 90-110% of initial concentration [1]. This is notably longer than the 4-hour room-temperature stability stated in prescribing information for imipenem and meropenem [2]. This stability profile is what enables the safe delivery of doripenem as a 4-hour extended infusion, a practice that lengthens the time above MIC for less susceptible pathogens [3].

Drug Stability Infusion Solutions Carbapenem

Reduced Potential for Resistance Selection in Pseudomonas aeruginosa

In vitro studies investigating the resistance selection potential of carbapenems against P. aeruginosa indicated that doripenem may have a lower propensity to select for resistant mutants compared to other agents in its class. A study noted that resistant mutants seemed to be harder to select with doripenem, and the fold increases in MICs were smaller for the resistant mutants that did emerge [1]. The single-step doripenem mutants were mostly resistant only to carbapenems and had lost OprD. A review of data from 2000-2010 further concluded that doripenem has more potent in vitro antibacterial activity against P. aeruginosa and Acinetobacter species compared to other carbapenems [2].

Antimicrobial Resistance Mutant Selection Pseudomonas aeruginosa

High-Impact Application Scenarios for Doripenem (CAS 148016-81-3) Based on Comparative Evidence


Targeted Therapy for Documented or Suspected Pseudomonas aeruginosa Infections

The quantitative evidence demonstrates doripenem's 2-fold greater in vitro potency against P. aeruginosa compared to imipenem and meropenem, with superior coverage (77.2% vs. lower rates for comparators) at the critical ≤2 μg/mL breakpoint [6]. This, combined with a favorable PK/PD target attainment profile (CFR up to 92.6%) and data suggesting a lower resistance selection potential [5], positions doripenem as a rational, evidence-based choice for first-line or targeted therapy of serious P. aeruginosa infections, including nosocomial pneumonia and complicated urinary tract infections, where local susceptibility patterns support its use.

Empiric Therapy in Settings with High Prevalence of ESBL-Producing Enterobacteriaceae

The superior stability of doripenem against ESBL and AmpC β-lactamases, as evidenced by an MIC of ≤0.016 μg/mL against ESBL-producing E. coli compared to elevated MICs for ertapenem, directly informs empirical treatment decisions [6]. In healthcare institutions or regions with a high incidence of ESBL-producing pathogens, doripenem offers a more reliable, evidence-based carbapenem option than ertapenem for the initial management of serious infections like complicated intra-abdominal infections, pending culture and susceptibility results.

Implementation of Prolonged (4-Hour) Infusion Protocols for Carbapenem Dosing

Doripenem's documented 12-hour room-temperature stability in 0.9% NaCl infusion solutions, which is 3-fold longer than the stability of imipenem and meropenem under similar conditions [6], provides a unique operational advantage. This enables the practical, safe implementation of 4-hour extended infusion protocols without the need for frequent bag changes. This administration strategy is supported by PK/PD modeling, which shows that prolonging the infusion time is a more effective strategy than dose escalation to increase the PK-PD breakpoint [5], thereby maximizing the time above MIC and improving the probability of a successful bactericidal outcome against less susceptible pathogens.

Formulary Positioning and Therapeutic Interchange with Meropenem

High-level clinical trial evidence establishes doripenem's noninferiority to meropenem for the treatment of complicated intra-abdominal infections (clinical cure rates of 85.9% vs. 85.3%) [6]. This evidence provides a solid foundation for formulary committees to consider doripenem as a therapeutically equivalent alternative to meropenem. When combined with doripenem's differentiated profile—specifically its enhanced potency against P. aeruginosa, its logistical advantages for extended infusions, and its favorable DHP-I stability profile—this supports its inclusion on hospital formularies and allows for evidence-based therapeutic interchange decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doripenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.